molecular formula C9H15N3O B13339485 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol

3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol

Cat. No.: B13339485
M. Wt: 181.23 g/mol
InChI Key: RNFMIMUQWIXXHC-UHFFFAOYSA-N
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Description

3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fully saturated bicyclic core (4H,5H,6H,7H) and a 3-propanol substituent. The hydroxyl group on the propanol chain contributes to hydrophilicity, which may influence its pharmacokinetic profile compared to lipophilic analogs .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)propan-1-ol

InChI

InChI=1S/C9H15N3O/c13-6-1-3-8-7-11-12-5-2-4-10-9(8)12/h7,10,13H,1-6H2

InChI Key

RNFMIMUQWIXXHC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=NN2C1)CCCO

Origin of Product

United States

Chemical Reactions Analysis

3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution . The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
Target Compound 3-(propan-1-ol) on saturated pyrazolo[1,5-a]pyrimidine C9H15N3O 181.23* High hydrophilicity; saturated core enhances stability
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol 6-propanol on unsaturated core C9H11N3O 177.20 Lower stability due to aromaticity; reduced solubility
MK85 (Compound 75) 3-(3,5-bis(trifluoromethyl)phenyl); 7-oxo group C19H15F6N3O2S 487.39 High lipophilicity (CF3 groups); thiophene-derived synthesis
MK5 (Compound 59) 3-(3,5-diethylphenyl); 4-methyl group C18H24N4O 336.41 Moderate yield (20%); diethylphenyl enhances steric bulk
tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate 3-tert-butyl carbamate on saturated core C12H20N4O2 264.31 Lipophilic (tert-butyl); potential prodrug strategy

Biological Activity

The compound 3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H17_{17}N3_3O
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1694263-88-1

Biological Activity Overview

Pyrazolo[1,5-a]pyrimidines are known for their significant pharmacological profiles. They exhibit activities such as:

  • Anticancer effects
  • Enzyme inhibition
  • Neuropharmacological effects

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

Case Study:
A study conducted on a series of pyrazolo[1,5-a]pyrimidines demonstrated that certain derivatives exhibited IC50_{50} values below 10 μM against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The most potent compound in this series displayed an IC50_{50} of 2.0 µM against PDE10A, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes implicated in disease processes.

Enzyme TargetIC50_{50} Value (µM)Reference
PDE10A2.0
A1R (Adenosine Receptor)6.5
A2AR (Adenosine Receptor)8.0

These findings indicate that the compound may have a role in modulating pathways involved in neurodegenerative diseases and other conditions influenced by adenosine signaling.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound acts as a multi-target ligand affecting both adenosine receptors and phosphodiesterases (PDEs).

Pharmacodynamics

The interaction with adenosine receptors leads to various physiological responses including:

  • Modulation of neurotransmitter release
  • Regulation of vascular tone
  • Influence on immune responses

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer therapy : Targeting specific tumor types with high selectivity.
  • Neurological disorders : Modulating pathways involved in neurodegeneration.
  • Cardiovascular diseases : Influencing vascular tone through adenosine receptor modulation.

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